N-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a thiophene/pyrazine Schiff base .
Synthesis Analysis
The compound is prepared and characterized using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1 H- and 13 C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis
The spectral data were consistent with tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage giving credibility to its formation .Chemical Reactions Analysis
The compound was also studied for adsorption and corrosion properties. The percentage inhibition efficiency (IE, %) increased with rise in concentration though declined with increase in temperature (T). The inhibition proficiency (IP) with T was mixed adsorption, with physisorption dominating the corrosion inhibition process .Physical and Chemical Properties Analysis
The compound has been studied for its adsorption and corrosion properties. The scanning electron microscopy (SEM) data corroborates that the compound hinders ms corrosion through the formation of protective layers on ms surfaces .科学研究应用
抗菌和抗结核应用
一个值得注意的研究讨论了取代吡啶和吡嗪的抗分枝杆菌活性,其中包括对结核分枝杆菌的恶二唑衍生物。这些化合物由于其结构组成,对结核杆菌表现出不同程度的效力,突出了它们作为治疗结核病的治疗剂的潜力。该研究表明,当恶二唑环与吡嗪结合时,可以显着影响化合物对分枝杆菌细胞壁的有效性,这表明开发新的抗分枝杆菌药物是一个有希望的途径(Gezginci, Martin, & Franzblau, 1998)。
抗抑郁和抗惊厥活性
另一个研究重点是合成新型吡唑衍生物,包括与恶二唑相连的吡唑衍生物,以评估它们的抗抑郁和抗惊厥作用。某些化合物在这方面表现出显着的活性,这表明恶二唑环等结构元素在调节与抑郁和惊厥管理相关的药理特性中起着至关重要的作用(Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009)。
抗癌活性
已经探索了特定吡唑和吡唑并嘧啶衍生物的合成和表征,以了解它们对癌细胞系的体外细胞毒活性。这些研究提供了证据表明,此类化合物(可能包括N-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)吡嗪-2-甲酰胺)在开发新的抗癌疗法中可能是宝贵的。对结构分析和生物学评估的关注强调了恶二唑和吡嗪成分在促进对癌细胞的细胞毒性作用中的重要性(Hassan, Hafez, & Osman, 2014)。
作用机制
属性
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUINZZSMVMZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。